Simple mechanisms of CH4 reforming with CO2 and H2O on a supported Ni/ZrO2 catalyst†‡
Physical Chemistry Chemical Physics Pub Date: 2021-10-29 DOI: 10.1039/D1CP04048K
Abstract
To understand the metal–support interaction of oxide supported transition metal catalysts, we computed the reaction mechanisms of dry and steam reforming of methane on a tetragonal ZrO2(101) supported Ni catalyst. Based on the limited number of active sites on the surface, an irregular and non-ideal Ni13 cluster on ZrO2(101) is identified as a catalyst. A simple reaction mechanism is proposed, and the first direct dissociation step of CO2, CH4 and H2O is the most difficult based on the computed Gibbs free energies and no surface CHXO and CHXOH intermediates are involved, different from that on the flat Ni(111) surface. Analysis of other supported nickel catalysts shows that not only the support but also the size and shape of the metal clusters play an important role in the reaction mechanisms and kinetics.

Recommended Literature
- [1] Developments toward the synthesis and application of 3-hydroxyindanones†
- [2] Microdroplet chain array for cell migration assays†
- [3] Front cover
- [4] Structure–activity relationship for the solid state emission of a new family of “push–pull” π-extended chromophores†
- [5] Quantitative real time sensing reveals enhanced sensitivity of polar dendrimer thin films for plastic explosive taggants†
- [6] Back matter
- [7] Probing oligomerization of amyloid beta peptide in silico†
- [8] Disposable multiplexed electrochemical sensors based on electro-triggered selective immobilization of probes for simultaneous detection of DNA and proteins†
- [9] Oxygen self-sufficient fluorinated polypeptide nanoparticles for NIR imaging-guided enhanced photodynamic therapy†
- [10] Influence of conjugation length on ultrafast electronic tunneling in organic semiconductor thin films†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 14486-12-5
-
CAS no.: 150637-60-8